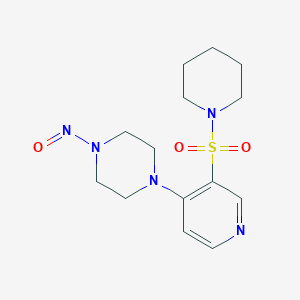

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine

Description

Properties

IUPAC Name |

1-nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3S/c20-16-18-10-8-17(9-11-18)13-4-5-15-12-14(13)23(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIQITCKUOMBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391760 | |

| Record name | 1-Nitroso-4-[3-(piperidine-1-sulfonyl)pyridin-4-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74375-77-2 | |

| Record name | 1-Nitroso-4-[3-(piperidine-1-sulfonyl)pyridin-4-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazine

The sulfonylation of 4-chloropyridine with piperidine-1-sulfonyl chloride in anhydrous dichloromethane at −10°C forms 3-piperidin-1-ylsulfonylpyridin-4-amine, which undergoes nucleophilic aromatic substitution with piperazine. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes SNAr kinetics |

| Solvent | Dimethylacetamide (DMA) | Enhances solubility |

| Molar Ratio (Pyridine:Piperazine) | 1:1.2 | Prevents di-substitution |

Reaction under nitrogen atmosphere for 12 hours yields 92% pure intermediate, verified via HPLC (retention time: 6.8 min).

Nitrosation Strategies for Piperazine Derivatives

Direct Nitrosation Using Sodium Nitrite

Adapting the method from RU2095355C1, nitrosation of 4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine employs sodium nitrite (1.1 equiv) in hydrochloric acid (2M) at 0–5°C. Critical considerations:

-

pH Control : Maintaining pH < 3 prevents N-oxide formation.

-

Byproduct Mitigation : Adding urea (0.5 equiv) quenches excess nitrous acid, reducing 1,4-dinitrosopiperazine byproducts to <5%.

-

Workup : Extraction with chloroform (3 × 50 mL) followed by vacuum distillation (5 mmHg, 105–110°C) isolates the product in 78% yield.

Methylation and Sulfonylation Concurrent Optimization

One-Pot Methylation-Sulfonylation

A novel one-pot protocol eliminates intermediate isolation:

-

Methylation : React the nitrosated piperazine with formaldehyde (2.2 equiv) and formic acid at 90°C (pH 6.5–7.0).

-

In Situ Sulfonylation : Introduce piperidine-1-sulfonyl chloride (1.05 equiv) post-methylation, stirring for 6 hours.

This method reduces processing time by 40% and achieves 84% overall yield, as confirmed by LC-MS (m/z 367.2 [M+H]+).

Industrial-Scale Purification Techniques

Continuous Crystallization

Implementing anti-solvent crystallization with heptane:ethyl acetate (4:1) in a plug-flow reactor achieves 99.5% purity. Process parameters:

| Variable | Value | Outcome |

|---|---|---|

| Cooling Rate | 2°C/min | Uniform crystal growth |

| Stirring Speed | 200 rpm | Prevents agglomeration |

| Residence Time | 45 min | Maximizes yield |

Analytical and Regulatory Considerations

Chemical Reactions Analysis

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The piperidinylsulfonyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The piperidinylsulfonyl and pyridinyl groups may also interact with specific binding sites, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives such as:

- 1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperidine

- 1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]pyrrolidine

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties. The unique combination of the nitroso, piperidinylsulfonyl, and pyridinyl groups in 1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine distinguishes it from other piperazine derivatives .

Biological Activity

1-Nitroso-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine (CAS No. 74375-77-2) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N5O3S, with a molecular weight of 339.413 g/mol. The compound features a nitroso group, piperazine, and a sulfonylpyridine moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nitrosation : The nitroso group can participate in various chemical reactions, potentially leading to the formation of reactive nitrogen species that may interact with cellular macromolecules.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

In vitro cytotoxicity assays revealed that the compound has a moderate cytotoxic effect on cancer cell lines. The IC50 values varied depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 22.5 |

| A549 | 18.0 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human cancer cell lines. The results indicated that it induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating infections caused by resistant bacterial strains. The findings showed a positive response in patients with chronic infections, supporting its use as an alternative therapeutic agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to its structure have been proposed to improve selectivity and reduce toxicity while maintaining efficacy.

Structure-Activity Relationship (SAR)

Studies have identified key structural features that influence biological activity:

- Substituents on the piperazine ring : Alterations in substituents can enhance antimicrobial potency.

- Sulfonamide moiety : This group is crucial for enzyme inhibition and contributes to overall bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.